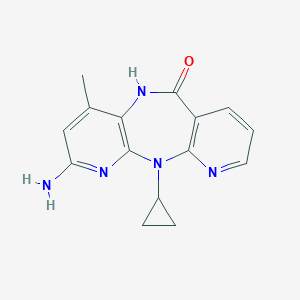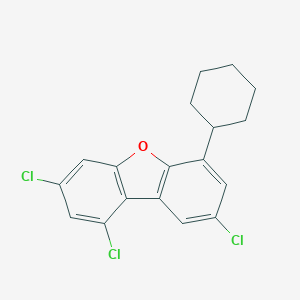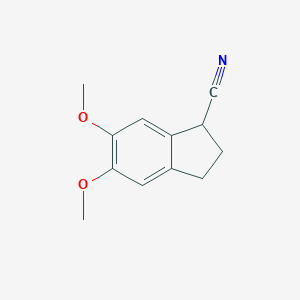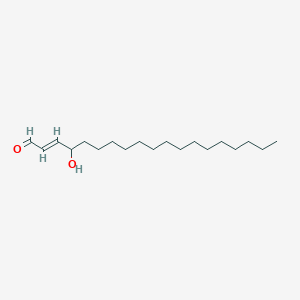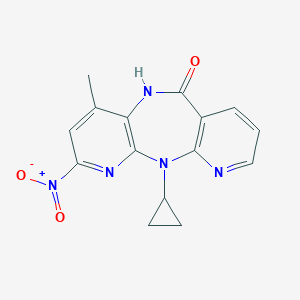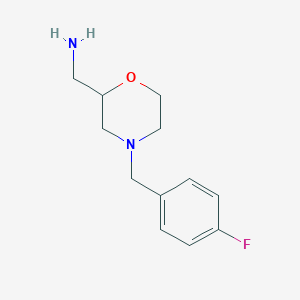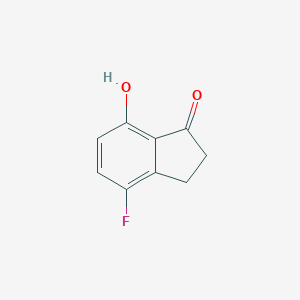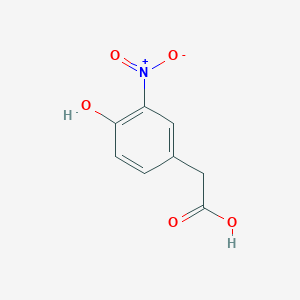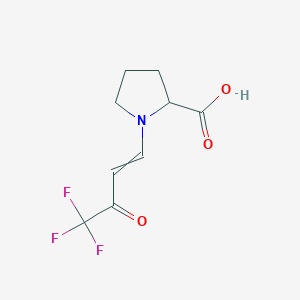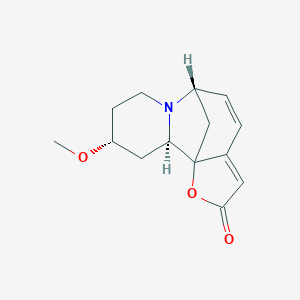
Phyllanthine
Overview
Description
Phyllanthine is a bioactive lignan compound predominantly found in the Phyllanthus genus, particularly in Phyllanthus amarus. This compound has been extensively studied for its medicinal properties and is known for its hepatoprotective, immunosuppressive, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phyllanthine can be extracted from the leaves of Phyllanthus amarus. The process involves pulverizing the dry leaves, followed by maceration with calcium carbonate. The macerated material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phyllanthus amarus using similar methods as described above. The process is optimized for higher yield and purity, often involving high-performance liquid chromatography for the final purification step .
Chemical Reactions Analysis
Types of Reactions: Phyllanthine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Phyllanthine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other bioactive lignans.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its hepatoprotective, immunosuppressive, and anti-inflammatory properties. It has shown potential in treating liver diseases, autoimmune disorders, and inflammatory conditions.
Industry: Utilized in the formulation of herbal medicines and dietary supplements
Mechanism of Action
Phyllanthine exerts its effects through various molecular targets and pathways:
Hepatoprotective Effect: It modulates the expression of liver enzymes and reduces oxidative stress in hepatic cells.
Immunosuppressive Effect: Inhibits the activation of immune cells and the production of pro-inflammatory cytokines.
Anti-inflammatory Effect: Reduces the expression of inflammatory mediators and inhibits the activation of nuclear factor kappa B (NF-κB) pathway
Comparison with Similar Compounds
Hypophyllanthin: Known for its immunomodulatory and anti-inflammatory properties.
Niranthin: Exhibits hepatoprotective and anti-cancer activities.
Phyltetralin: Studied for its anti-inflammatory and antioxidant effects
Uniqueness of Phyllanthine: this compound stands out due to its potent hepatoprotective and immunosuppressive effects, making it a valuable compound in the treatment of liver diseases and autoimmune disorders .
Properties
IUPAC Name |
(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWRYOORWTCQQ-ZXRVKKJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942096 | |
| Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20072-02-0 | |
| Record name | Phyllanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


